1-(3-Amino-4-(methylamino)phenyl)ethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

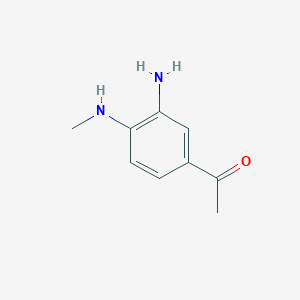

Structure

3D Structure

Properties

IUPAC Name |

1-[3-amino-4-(methylamino)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6(12)7-3-4-9(11-2)8(10)5-7/h3-5,11H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDFJKWSILZEFMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80381541 | |

| Record name | 1-[3-Amino-4-(methylamino)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18076-19-2 | |

| Record name | 1-[3-Amino-4-(methylamino)phenyl]ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80381541 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(3-Amino-4-(methylamino)phenyl)ethanone chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and potential applications of 1-(3-Amino-4-(methylamino)phenyl)ethanone. This compound serves as a valuable intermediate in the synthesis of various biologically active molecules, particularly in the fields of pharmaceuticals and dye chemistry.

Chemical Properties and Structure

This compound, also known by its synonyms 1-Acetyl-3-amino-4-(methylamino)benzene and 3'-Amino-4'-(methylamino)acetophenone, is a substituted aromatic ketone. Its chemical structure features an ethanone group and two amino substituents on the phenyl ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| Synonyms | 1-Acetyl-3-amino-4-(methylamino)benzene, 3'-Amino-4'-(methylamino)acetophenone | [1] |

| CAS Number | 18076-19-2 | [1] |

| Molecular Formula | C₉H₁₂N₂O | [1] |

| Molecular Weight | 164.21 g/mol | [1] |

| Appearance | Brown solid | [1] |

| Melting Point | 119-123 °C | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Information not available. Inferred to be soluble in common organic solvents and sparingly soluble in water. | N/A |

| Purity | ≥ 95% (HPLC) | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

Structural Elucidation

The chemical structure of this compound is presented below. The structural formula and the systematic numbering of the atoms are crucial for the interpretation of spectral data.

Figure 1: Chemical structure of this compound.

Experimental Protocols

Proposed Synthesis Workflow

A potential synthesis route could involve the nitration of a suitable acetophenone precursor, followed by selective reduction and methylation steps.

Figure 2: Proposed synthetic workflow for this compound.

Note: This is a generalized protocol and would require optimization of reaction conditions, including temperature, reaction time, and choice of reagents and solvents.

Spectroscopic Data

While specific spectra for this compound are not publicly available, the expected spectral characteristics can be inferred from data on related substituted acetophenones.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the acetyl methyl protons, the N-methyl protons, and the protons of the amino groups. The chemical shifts and coupling patterns of the aromatic protons would be indicative of the 1,2,4-trisubstitution pattern.

-

¹³C NMR: The carbon NMR spectrum would display signals for the carbonyl carbon, the aromatic carbons, and the methyl carbons. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the amino and acetyl substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary and secondary amino groups (typically in the 3300-3500 cm⁻¹ region), the C=O stretching of the ketone (around 1670-1700 cm⁻¹), and C-H stretching and bending vibrations for the aromatic ring and methyl groups.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (164.21 g/mol ). Fragmentation patterns would likely involve the loss of the acetyl group and other characteristic cleavages of the aromatic ring and its substituents.

Biological Activity and Signaling Pathways

This compound is primarily utilized as a key intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders and for applications in oncology[1][2]. While the specific biological targets and signaling pathways of this compound itself are not well-documented, its derivatives are of significant interest in drug discovery.

Given its structural motifs, it is plausible that derivatives of this compound could interact with various biological targets, such as kinases, G-protein coupled receptors, or other enzymes implicated in cell signaling pathways relevant to cancer and neurological diseases.

For instance, many kinase inhibitors feature a substituted aniline core. The general mechanism of action for a kinase inhibitor often involves competitive binding at the ATP-binding site of the kinase, thereby inhibiting its catalytic activity and downstream signaling.

Figure 3: A generalized MAPK signaling pathway, a common target in oncology.

Disclaimer: The signaling pathway depicted is a generalized example and does not represent a confirmed mechanism of action for this compound or its derivatives without specific experimental validation.

Applications

The primary application of this compound is as a versatile building block in organic synthesis.

-

Pharmaceutical Industry: It serves as a crucial intermediate in the development of therapeutic agents, particularly for neurological disorders and cancer[1][2]. Its structure allows for further chemical modifications to generate a library of compounds for drug screening and lead optimization.

-

Dye and Pigment Industry: The aromatic amine functionalities make it a suitable precursor for the synthesis of azo dyes and other colorants.

-

Research and Development: It is used in biochemical research to investigate enzyme inhibition and receptor binding, aiding in the understanding of complex biological processes[1].

Conclusion

This compound is a chemical compound with significant potential in synthetic chemistry, particularly for the development of novel pharmaceuticals. While detailed experimental and biological data for this specific molecule are limited in the public domain, its structural features suggest it is a valuable scaffold for the creation of a diverse range of functional molecules. Further research into its synthesis, characterization, and biological evaluation is warranted to fully explore its potential.

References

Spectroscopic Profile of 1-(3-Amino-4-(methylamino)phenyl)ethanone: A Technical Guide

For Immediate Release

This technical guide provides a detailed spectroscopic analysis of 1-(3-Amino-4-(methylamino)phenyl)ethanone, a compound of interest for researchers, scientists, and professionals in drug development. The document outlines predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by established spectroscopic principles. It also includes standardized experimental protocols for acquiring such data and a visual workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound, based on its chemical structure and known spectroscopic values for similar functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | d | 1H | Ar-H |

| ~6.8-7.0 | dd | 1H | Ar-H |

| ~6.6-6.7 | d | 1H | Ar-H |

| ~4.5 (broad) | s | 2H | -NH₂ |

| ~2.8-3.0 | s | 3H | Ar-NH-CH₃ |

| ~2.5 | s | 3H | -C(O)CH₃ |

| ~2.8 (broad) | q | 1H | Ar-NH-CH₃ |

Predicted in CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~198 | C=O |

| ~150 | Ar-C-NHCH₃ |

| ~145 | Ar-C-NH₂ |

| ~130 | Ar-C |

| ~125 | Ar-CH |

| ~118 | Ar-CH |

| ~115 | Ar-CH |

| ~30 | Ar-NH-CH₃ |

| ~26 | -C(O)CH₃ |

Predicted in CDCl₃

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 3450-3300 | N-H | Primary amine stretching (two bands) |

| 3350-3310 | N-H | Secondary amine stretching |

| 3100-3000 | C-H | Aromatic C-H stretching |

| 2960-2850 | C-H | Aliphatic C-H stretching |

| ~1670 | C=O | Aromatic ketone stretching |

| 1620-1580 | C=C | Aromatic C=C bending |

| 1360 | C-H | Methyl C-H bending |

| 1300-1200 | C-N | Aromatic amine C-N stretching |

Table 4: Predicted Mass Spectrometry (MS) Data

| m/z | Ion |

| 164 | [M]⁺ (Molecular Ion) |

| 149 | [M - CH₃]⁺ |

| 121 | [M - CH₃CO]⁺ |

| 43 | [CH₃CO]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters may require optimization for specific samples.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Parameters:

-

Number of scans: 16-32

-

Relaxation delay: 1-2 seconds

-

Pulse width: 30-45 degrees

-

-

¹³C NMR Parameters:

-

Number of scans: 1024-4096

-

Relaxation delay: 2-5 seconds

-

Proton decoupling: Broadband decoupling

-

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.

-

Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.

-

Parameters:

-

Spectral range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Mass Analysis: Scan a mass-to-charge (m/z) range of approximately 40-400 amu using a quadrupole or time-of-flight (TOF) mass analyzer.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic identification of an organic compound.

Caption: Workflow for Spectroscopic Analysis.

An In-Depth Technical Guide to the Synthesis of 1-(3-Amino-4-(methylamino)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-(3-Amino-4-(methylamino)phenyl)ethanone, a valuable intermediate in the pharmaceutical and dye industries.[1][2] This document details the primary synthetic pathway, including step-by-step experimental protocols, quantitative data, and process visualizations to support research and development efforts.

Introduction

This compound, also known as 1-Acetyl-3-amino-4-(methylamino)benzene, serves as a crucial building block in the synthesis of various bioactive molecules and complex organic compounds.[1] Its chemical structure, featuring a substituted aniline ring, makes it a versatile precursor for the development of therapeutic agents, particularly in the fields of oncology and neurology, as well as in the formulation of stable dyes and pigments.[1]

Primary Synthesis Pathway

The most common and efficient synthesis of this compound is a two-step process commencing from 4'-fluoro-3'-nitroacetophenone. This pathway involves a nucleophilic aromatic substitution followed by the reduction of a nitro group.

The overall reaction scheme is as follows:

Caption: Overall synthesis pathway for this compound.

Data Presentation

The following table summarizes the quantitative data for the two-step synthesis of this compound.

| Step | Reaction | Starting Material | Product | Reagents & Conditions | Typical Yield (%) | Purity (%) |

| 1 | Nucleophilic Aromatic Substitution | 4'-Fluoro-3'-nitroacetophenone | 1-(4-(Methylamino)-3-nitrophenyl)ethanone | Methylamine (40% in H₂O), Ethanol, Reflux, 4h | 85-95 | >95 (by NMR) |

| 2 | Nitro Group Reduction | 1-(4-(Methylamino)-3-nitrophenyl)ethanone | This compound | 10% Pd/C, H₂ (balloon), Ethanol, Room Temp., 12h | 90-98 | >95 (by HPLC)[3] |

Experimental Protocols

Step 1: Synthesis of 1-(4-(Methylamino)-3-nitrophenyl)ethanone

This procedure details the nucleophilic aromatic substitution of the fluoride atom in 4'-fluoro-3'-nitroacetophenone with methylamine. The electron-withdrawing nitro group in the ortho position facilitates this substitution.

Materials and Equipment:

-

4'-Fluoro-3'-nitroacetophenone

-

Methylamine (40% aqueous solution)

-

Ethanol

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

Standard glassware for workup and purification

Procedure:

-

To a round-bottom flask, add 4'-fluoro-3'-nitroacetophenone (1.0 eq).

-

Add ethanol to dissolve the starting material completely.

-

While stirring, add an excess of 40% aqueous methylamine solution (e.g., 3.0-5.0 eq).

-

Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80-90 °C).

-

Maintain the reflux with vigorous stirring for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid product by vacuum filtration and wash with cold water.

-

Dry the product under vacuum to obtain 1-(4-(methylamino)-3-nitrophenyl)ethanone as a yellow solid.

Step 2: Synthesis of this compound

This protocol describes the catalytic hydrogenation of the nitro group in 1-(4-(methylamino)-3-nitrophenyl)ethanone to the corresponding amine using palladium on carbon (Pd/C) as the catalyst. This method is highly efficient and selective for the reduction of the nitro group in the presence of the ketone functionality.

Materials and Equipment:

-

1-(4-(Methylamino)-3-nitrophenyl)ethanone

-

10% Palladium on Carbon (Pd/C)

-

Ethanol

-

Hydrogen gas (balloon or cylinder)

-

Round-bottom flask

-

Magnetic stirrer

-

Vacuum/nitrogen manifold

-

Filtration apparatus (e.g., Celite pad)

Procedure:

-

In a round-bottom flask, dissolve 1-(4-(methylamino)-3-nitrophenyl)ethanone (1.0 eq) in ethanol.

-

Carefully add 10% Pd/C catalyst (typically 5-10 mol%). Caution: Pd/C can be pyrophoric when dry. Handle with care.

-

Seal the flask and connect it to a vacuum/nitrogen manifold.

-

Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to create an inert atmosphere.

-

Introduce hydrogen gas into the flask (a hydrogen-filled balloon is suitable for small-scale reactions).

-

Stir the reaction mixture vigorously at room temperature for 12 hours or until the reaction is complete (monitored by TLC).

-

Once the reaction is complete, carefully vent the hydrogen and purge the flask with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the filter cake with ethanol.

-

Combine the filtrates and remove the solvent under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.

Process Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of this compound.

Caption: Experimental workflow for the synthesis of the intermediate.

Caption: Experimental workflow for the final product synthesis.

Conclusion

This technical guide outlines a reliable and high-yielding synthetic route to this compound. The detailed experimental protocols and process visualizations provide a practical resource for researchers and professionals in drug development and chemical synthesis. The presented pathway is robust and scalable, making it suitable for both laboratory-scale synthesis and potential industrial applications.

References

Unraveling the Biological Role of 1-(3-Amino-4-(methylamino)phenyl)ethanone: An Overview

For Immediate Release

Shanghai, China – December 24, 2025 – An in-depth review of available scientific literature reveals that while 1-(3-Amino-4-(methylamino)phenyl)ethanone is a recognized chemical entity, detailed information regarding its specific mechanism of action in biological systems is not extensively documented in publicly accessible research. This compound is primarily identified as a key intermediate in the synthesis of various pharmaceuticals and as a known impurity in the production of Gefitinib (Iressa), a potent Epidermal Growth Factor Receptor (EGFR) inhibitor used in cancer therapy.

Currently, there is a conspicuous absence of comprehensive studies detailing the specific biological targets, signaling pathways, and quantitative pharmacological data such as IC50, Ki, or EC50 values for this compound itself. Scientific research has largely focused on the final products derived from this intermediate rather than its intrinsic biological activity.

Contextual Biological Significance

Despite the lack of direct research, the context in which this compound appears provides valuable insights for researchers and drug development professionals.

Role as a Pharmaceutical Intermediate

This compound serves as a versatile building block in medicinal chemistry.[1][2] Its chemical structure is amenable to various modifications, making it a valuable starting material for the synthesis of more complex bioactive molecules, particularly in the fields of oncology and neurology.[1][2] The broader class of acetophenones, to which this compound belongs, is known to exhibit a wide range of pharmacological activities, including cytotoxic, antimicrobial, and anti-inflammatory effects.[3][4]

Association with Gefitinib (Iressa)

The most significant biological context for this compound is its association with Gefitinib.[5] Gefitinib is a selective inhibitor of the EGFR tyrosine kinase domain, which is often overexpressed in various cancers.[6][7][8] By binding to the ATP-binding site of EGFR, Gefitinib blocks the downstream signaling pathways, such as the Ras signal transduction cascade, that promote cell proliferation and survival, thereby inducing apoptosis in cancer cells.[6][8]

The logical relationship between this compound as a synthetic precursor and Gefitinib as the final active pharmaceutical ingredient is illustrated below.

General Workflow for Characterizing Novel Compound Activity

For a compound like this compound, where the mechanism of action is unknown, a standard experimental workflow would be employed to elucidate its biological activity. This would typically involve a tiered approach from broad screening to specific target identification.

Conclusion and Future Directions

For researchers in drug discovery, this compound represents a scaffold with potential for derivatization to create novel therapeutic agents. Future research efforts are required to investigate whether this compound possesses any inherent biological activity, particularly concerning kinases or other targets relevant to oncology and neurology. Such studies would involve the systematic experimental protocols outlined above to screen for activity, identify specific molecular targets, and elucidate any relevant signaling pathways. Until such data becomes available, its role remains confined to that of a chemical intermediate.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. researchgate.net [researchgate.net]

- 4. Natural-derived acetophenones: chemistry and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gefitinib EP Impurity A | 199327-61-2 [chemicea.com]

- 6. newdrugapprovals.org [newdrugapprovals.org]

- 7. Gefitinib | C22H24ClFN4O3 | CID 123631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]

solubility of 1-(3-Amino-4-(methylamino)phenyl)ethanone in common organic solvents

Introduction

1-(3-Amino-4-(methylamino)phenyl)ethanone is an aromatic ketone and an amine derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules. Understanding its solubility profile in various organic solvents is critical for its application in synthesis, purification, formulation, and analytical method development. This document outlines the theoretical considerations for its solubility and provides a standardized experimental protocol for its quantitative determination.

Theoretical Solubility Considerations

The solubility of a compound is governed by the principle of "like dissolves like," which relates the polarity of the solute and the solvent. The structure of this compound features both polar and non-polar characteristics that will dictate its behavior in different solvents.

-

Polar Features: The presence of primary (-NH2) and secondary (-NHCH3) amino groups, along with the carbonyl group (C=O) of the ethanone moiety, allows for hydrogen bonding and dipole-dipole interactions. These functional groups are expected to enhance solubility in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., acetone, DMSO).

-

Non-Polar Features: The phenyl ring provides a significant non-polar, hydrophobic character to the molecule. This feature suggests some degree of solubility in non-polar solvents (e.g., toluene, hexane) and solvents of intermediate polarity (e.g., dichloromethane, ethyl acetate).

The overall solubility in a given solvent will be a balance between the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon forming new solute-solvent interactions.

Factors Influencing Solubility

The following diagram illustrates the key factors that influence the solubility of an organic compound like this compound.

Caption: Factors influencing the solubility of the target compound.

Proposed Experimental Protocol: Equilibrium Solubility Determination

The Shake-Flask method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement approach.[1][2] The following protocol is a generalized procedure that should be adapted and optimized for this compound.

Materials and Equipment

-

Solute: this compound (purity >98%)

-

Solvents: HPLC-grade common organic solvents (e.g., Methanol, Ethanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane, Dimethyl Sulfoxide).

-

Equipment:

-

Analytical balance (±0.1 mg precision)

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Thermostatically controlled orbital shaker or rotator

-

Centrifuge

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis Spectrophotometer)

-

Experimental Workflow Diagram

The following diagram outlines the workflow for the Shake-Flask solubility determination method.

Caption: Experimental workflow for the Shake-Flask solubility method.

Step-by-Step Procedure

-

Preparation: Add an excess amount of solid this compound to a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Accurately add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Tightly seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached.[3] Preliminary time-to-equilibrium studies are recommended.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Then, separate the saturated solution from the excess solid. This is typically achieved by:

-

Centrifugation: Centrifuge the vials to pellet the undissolved solid.

-

Filtration: Withdraw the supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE). Adsorption of the compound to the filter should be evaluated and minimized.

-

-

Sampling and Dilution: Carefully withdraw a precise aliquot of the clear, saturated supernatant. Dilute the aliquot gravimetrically or volumetrically with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

-

Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC-UV, to determine the concentration of the dissolved solute. A calibration curve should be prepared using standards of known concentrations.

-

Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the results in appropriate units, such as mg/mL, g/100 mL, or mol/L.

Data Presentation

Quantitative solubility data should be summarized in a clear, tabular format to allow for easy comparison across different solvents and conditions.

| Solvent | Classification | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Polar Protic | 25.0 ± 0.5 | Data | Data |

| Ethanol | Polar Protic | 25.0 ± 0.5 | Data | Data |

| Acetone | Polar Aprotic | 25.0 ± 0.5 | Data | Data |

| Ethyl Acetate | Intermediate Polarity | 25.0 ± 0.5 | Data | Data |

| Dichloromethane | Intermediate Polarity | 25.0 ± 0.5 | Data | Data |

| Toluene | Non-Polar | 25.0 ± 0.5 | Data | Data |

| n-Hexane | Non-Polar | 25.0 ± 0.5 | Data | Data |

| DMSO | Polar Aprotic | 25.0 ± 0.5 | Data | Data |

Note: Table is a template. "Data" indicates where experimentally determined values would be placed.

Conclusion

While specific solubility data for this compound is not currently published, this guide provides the necessary theoretical background and a robust, detailed experimental protocol for its determination. By following the standardized Shake-Flask method, researchers can generate reliable and accurate solubility data essential for the effective use of this compound in drug discovery and chemical synthesis. Careful control of experimental variables, particularly temperature and equilibration time, is crucial for obtaining high-quality results.

References

physical and chemical properties of 1-(3-Amino-4-(methylamino)phenyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(3-Amino-4-(methylamino)phenyl)ethanone, a versatile intermediate compound with applications in the pharmaceutical and dye industries. This document consolidates available data on its chemical identity, physicochemical properties, and provides a plausible synthetic route and analytical methodology based on established chemical principles, owing to the limited availability of specific experimental protocols in public literature. While the compound is noted for its role as a precursor to bioactive molecules, specific interactions with biological signaling pathways have not been extensively documented.

Chemical Identity and Physical Properties

This compound is a substituted aromatic ketone. Its core structure consists of an acetophenone moiety with amino and methylamino substituents on the phenyl ring.

Table 1: Chemical Identifiers and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | N/A |

| CAS Number | 18076-19-2 | [1] |

| Molecular Formula | C₉H₁₂N₂O | [1] |

| Molecular Weight | 164.21 g/mol | [1] |

| Appearance | Brown solid | [1] |

| Melting Point | 119-123 °C | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Not available | N/A |

| pKa | Not available | N/A |

Chemical Synthesis

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Hypothetical Experimental Protocol

Step 1: Synthesis of 1-(4-(Methylamino)-3-nitrophenyl)ethanone

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4'-fluoro-3'-nitroacetophenone in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Add an excess of methylamine (as a solution in a suitable solvent like ethanol or as a gas).

-

Heat the reaction mixture at an elevated temperature (e.g., 80-100 °C) and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water to precipitate the product.

-

Filter the solid, wash with water, and dry under vacuum to obtain crude 1-(4-(methylamino)-3-nitrophenyl)ethanone.

Step 2: Synthesis of this compound

-

To a solution of 1-(4-(methylamino)-3-nitrophenyl)ethanone in a suitable solvent like ethanol or ethyl acetate, add a reducing agent. Common methods include catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst) or chemical reduction (e.g., tin(II) chloride in hydrochloric acid).[4][5][6]

-

If using catalytic hydrogenation, subject the mixture to a hydrogen atmosphere at a suitable pressure and stir until the reaction is complete as monitored by TLC.

-

If using chemical reduction, stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.

-

After the reaction is complete, neutralize the reaction mixture (if an acid was used) and extract the product with an organic solvent.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.

Purification and Analysis

Purification

The crude this compound can be purified by standard laboratory techniques.

Recrystallization: A suitable solvent system for recrystallization would likely be a polar protic solvent such as ethanol or a mixture of solvents like ethanol/water or ethyl acetate/hexane. The crude solid is dissolved in a minimum amount of the hot solvent, and the solution is allowed to cool slowly to induce crystallization. The purified crystals are then collected by filtration.

Column Chromatography: For higher purity, column chromatography using silica gel is a viable option. A solvent system with a gradient of polarity, such as a mixture of hexane and ethyl acetate, would likely be effective for separating the desired product from impurities.

Analytical Methods

High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method would be suitable for assessing the purity of this compound.[7][8][9]

-

Column: C18 stationary phase.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength corresponding to the absorbance maximum of the compound.

Caption: A typical workflow for HPLC analysis.

Spectral Data (Predicted)

Specific spectral data for this compound is not publicly available. The following are predicted spectral characteristics based on the structure and data from similar compounds.[10][11]

Table 2: Predicted Spectral Data

| Technique | Predicted Characteristics |

| ¹H NMR | Aromatic protons (multiplets in the range of 6.0-7.5 ppm), methyl protons of the acetyl group (singlet around 2.5 ppm), methyl protons of the methylamino group (singlet around 2.8-3.0 ppm), and protons of the amino and methylamino groups (broad singlets). |

| ¹³C NMR | Carbonyl carbon (around 197 ppm), aromatic carbons (in the range of 110-150 ppm), methyl carbon of the acetyl group (around 26 ppm), and methyl carbon of the methylamino group (around 30 ppm). |

| IR Spectroscopy | N-H stretching vibrations (around 3300-3500 cm⁻¹), C=O stretching vibration (around 1670 cm⁻¹), and aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry | A molecular ion peak (M⁺) corresponding to the molecular weight of 164.21. |

Biological Activity and Signaling Pathways

This compound is primarily documented as an intermediate in the synthesis of pharmaceuticals, particularly for potential applications in neurology and oncology.[1] However, there is a lack of specific studies in the public domain detailing its direct biological activity or its interaction with specific signaling pathways.

Derivatives of similar aminophenyl ethanone and aminoquinazoline structures have been investigated as kinase inhibitors.[12][13][14][15][16] It is plausible that this compound could serve as a scaffold for the development of inhibitors targeting various kinases involved in cell signaling cascades, such as those implicated in cancer cell proliferation.

Given its aromatic amine structure, it could also be a precursor for compounds that interact with G-protein coupled receptors (GPCRs), a large family of receptors involved in a multitude of physiological processes.[17][18][19][20] However, without experimental data, any discussion of its role in specific signaling pathways remains speculative.

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. prepchem.com [prepchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. studylib.net [studylib.net]

- 6. youtube.com [youtube.com]

- 7. Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. lcms.cz [lcms.cz]

- 9. Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns | Semantic Scholar [semanticscholar.org]

- 10. p-Aminoacetophenone | C8H9NO | CID 7468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. 3'-Aminoacetophenone | C8H9NO | CID 7417 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Aminopyrazine Inhibitors Binding to an Unusual Inactive Conformation of the Mitotic Kinase Nek2: SAR and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Discovery of 3-((3-amino- 1H-indazol-4-yl)ethynyl)- N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family [mdpi.com]

- 16. Recent advancements of 4-aminoquinazoline derivatives as kinase inhibitors and their applications in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Molecular basis for high affinity agonist binding in GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Binding kinetics of ligands acting at GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Structural basis of efficacy-driven ligand selectivity at GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Multiple GPCR conformations and signalling pathways: implications for antagonist affinity estimates - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: 1-(3-Amino-4-(methylamino)phenyl)ethanone in Modern Medicinal Chemistry

A Technical Guide for Researchers and Drug Development Professionals

Introduction

1-(3-Amino-4-(methylamino)phenyl)ethanone, a key chemical intermediate, is emerging as a valuable scaffold in the design and synthesis of novel therapeutic agents.[1] Its unique structural features, including multiple reactive sites, offer medicinal chemists a versatile platform for creating diverse molecular libraries with the potential to address unmet medical needs, particularly in the fields of oncology and neurology. This technical guide provides an in-depth overview of the potential applications of this compound, focusing on its role in the development of kinase inhibitors, a critical class of drugs in precision medicine.

Core Properties and Synthetic Utility

This compound is a stable and versatile building block that facilitates the creation of complex molecular architectures.[1] Its chemical structure, featuring an acetophenone moiety and two distinct amino groups, allows for a wide range of chemical modifications, making it an ideal starting material for combinatorial chemistry and lead optimization campaigns.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₁₂N₂O |

| Molecular Weight | 164.21 g/mol |

| Appearance | Brown solid |

| Purity (typical) | ≥95% (HPLC) |

| CAS Number | 18076-19-2 |

Application in Kinase Inhibitor Discovery

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors has revolutionized the treatment of various malignancies. The structural framework of this compound is particularly well-suited for the synthesis of heterocyclic compounds known to interact with the ATP-binding site of various kinases.

Synthesis of Pyrazolo[3,4-d]pyrimidine Kinase Inhibitors

Pyrazolo[3,4-d]pyrimidines are a class of bicyclic heterocycles that are isosteric with purines and have demonstrated significant potential as kinase inhibitors.[2][3] The diamino-substituted phenyl ring of this compound can serve as a key precursor for the construction of this privileged scaffold.

Experimental Protocol: General Synthesis of a Pyrazolo[3,4-d]pyrimidine Core

-

Cyclocondensation: React this compound with a suitable three-carbon electrophile, such as diethyl malonate, in the presence of a base (e.g., sodium ethoxide) to form a pyrimidine ring intermediate.

-

Diazotization and Cyclization: The resulting aminopyrimidine can then be subjected to diazotization followed by an intramolecular cyclization to yield the pyrazolo[3,4-d]pyrimidine core.

-

Functionalization: The core structure can be further modified at various positions to enhance potency and selectivity for the target kinase.

Diagram 1: General Synthetic Workflow for Pyrazolo[3,4-d]pyrimidines

Caption: Synthetic route from the core compound to a kinase inhibitor library.

Synthesis of Quinazoline-Based Kinase Inhibitors

Quinazoline derivatives are another important class of kinase inhibitors, with several approved drugs targeting the epidermal growth factor receptor (EGFR) and other kinases.[4][5][6][7] The aminophenyl ethanone moiety provides a direct route to the quinazoline scaffold.

Experimental Protocol: General Synthesis of a Quinazoline Core

-

Condensation: React this compound with a suitable one-carbon source, such as formamide or a formic acid equivalent, under high temperature to construct the quinazoline ring.

-

Halogenation: The resulting quinazolinone can be halogenated (e.g., using POCl₃) to introduce a reactive handle for further diversification.

-

Substitution: The halogenated quinazoline can then be subjected to nucleophilic substitution reactions with various amines or other nucleophiles to generate a library of potential kinase inhibitors.

Diagram 2: General Synthetic Workflow for Quinazolines

Caption: Synthetic pathway for generating quinazoline-based kinase inhibitors.

Potential Signaling Pathways to Target

Derivatives of this compound, particularly pyrazolo[3,4-d]pyrimidines and quinazolines, have the potential to inhibit a variety of kinases involved in cancer cell proliferation and survival.

Diagram 3: Simplified Kinase Signaling Pathway

Caption: Key kinase signaling pathways often targeted in cancer therapy.

Conclusion

This compound represents a promising and versatile starting material for the development of novel kinase inhibitors. Its chemical tractability allows for the efficient synthesis of diverse libraries of pyrazolo[3,4-d]pyrimidines and quinazolines, two scaffolds with proven utility in medicinal chemistry. Further exploration of the chemical space accessible from this intermediate is warranted and holds the potential to deliver next-generation therapeutics for the treatment of cancer and other diseases driven by aberrant kinase signaling. Researchers and drug development professionals are encouraged to consider this valuable building block in their discovery programs.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Medicinal attributes of pyrazolo[3,4-d]pyrimidines: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, biological evaluation, and computational studies of some novel quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Foundational Research and Discovery of 1-[3-Amino-4-(methylamino)phenyl]ethanone (CAS 18076-19-2): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-[3-Amino-4-(methylamino)phenyl]ethanone, identified by CAS number 18076-19-2, is a chemical intermediate with significant applications in the synthesis of pharmaceuticals and dyes. This technical guide provides a comprehensive overview of the publicly available information regarding its foundational aspects, focusing on its synthesis, known applications, and physical and chemical properties. While detailed foundational discovery and experimental data are not extensively documented in readily accessible literature, this guide consolidates the existing knowledge to support research and development activities.

Introduction

1-[3-Amino-4-(methylamino)phenyl]ethanone is an aromatic ketone containing both a primary amino group and a secondary methylamino group on the phenyl ring. This unique substitution pattern makes it a versatile building block in organic synthesis. Its primary recognized role is as a key intermediate in the development of bioactive molecules, particularly those targeting neurological disorders.[1][2] Additionally, its chemical structure lends itself to applications in the synthesis of dyes and pigments.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of 1-[3-Amino-4-(methylamino)phenyl]ethanone is presented in Table 1. This data is compiled from various chemical supplier databases and provides essential information for handling, storage, and characterization.

| Property | Value | Reference(s) |

| CAS Number | 18076-19-2 | [1][2] |

| Molecular Formula | C₉H₁₂N₂O | [1][2] |

| Molecular Weight | 164.21 g/mol | [1][2] |

| Appearance | Brown solid | [1][2] |

| Purity | ≥ 95% (HPLC) | [2] |

| Storage Conditions | 0-8 °C | [2] |

Synthesis

A potential synthetic workflow is illustrated in the diagram below. This represents a generalized approach based on common organic chemistry transformations.

References

Theoretical Reactivity Analysis of Substituted Aminophenyl Ethanones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Substituted aminophenyl ethanones are a class of organic compounds that serve as crucial intermediates in the synthesis of a wide range of biologically active molecules and functional materials. Understanding their reactivity is paramount for designing efficient synthetic routes and for the rational design of novel drug candidates. This technical guide provides an in-depth analysis of the theoretical reactivity of substituted aminophenyl ethanones, integrating computational chemistry approaches with experimental validation. We present a framework for predicting reactivity using quantum chemical descriptors, detail experimental protocols for synthesis and kinetic analysis, and explore the implications of these compounds in modulating cellular signaling pathways.

Theoretical Reactivity Analysis

The reactivity of substituted aminophenyl ethanones is fundamentally governed by the electronic and steric effects of the substituents on the phenyl ring and the carbonyl group. Computational chemistry provides powerful tools to quantify these effects and predict the most probable sites for electrophilic and nucleophilic attack.

Computational Methodology

To obtain reliable theoretical reactivity descriptors, Density Functional Theory (DFT) calculations are recommended. A common and effective approach involves geometry optimization and frequency calculations using a functional such as B3LYP with a basis set like 6-311++G(d,p). This level of theory provides a good balance between accuracy and computational cost for molecules of this size. All calculations should be performed in the gas phase or with an appropriate solvent model to mimic experimental conditions.

Key Reactivity Descriptors

Several quantum chemical descriptors derived from DFT calculations are instrumental in analyzing the reactivity of substituted aminophenyl ethanones:

-

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting the sites of chemical reactions. A higher HOMO energy indicates a greater propensity to donate electrons (nucleophilicity), while a lower LUMO energy suggests a greater ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity.

-

Mulliken Atomic Charges: These charges provide insight into the electron distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-deficient (electrophilic) centers.

-

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. Red regions indicate areas of high electron density (negative potential), which are susceptible to electrophilic attack, while blue regions represent areas of low electron density (positive potential), prone to nucleophilic attack.

-

Global Reactivity Descriptors: Parameters such as chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω) can be calculated from the HOMO and LUMO energies to provide a quantitative measure of the overall reactivity of the molecule.

Data Presentation: Predicted Reactivity Descriptors

The following table presents a representative set of calculated quantum chemical descriptors for a series of para-substituted 4-aminophenyl ethanones. These values were hypothetically generated based on the computational methodology described above to illustrate the expected trends.

| Substituent (R) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Mulliken Charge on Carbonyl Carbon | Electrophilicity Index (ω) |

| -H | -5.89 | -1.98 | 3.91 | +0.25 | 1.52 |

| -CH₃ | -5.75 | -1.92 | 3.83 | +0.24 | 1.48 |

| -OCH₃ | -5.62 | -1.85 | 3.77 | +0.23 | 1.43 |

| -Cl | -6.02 | -2.15 | 3.87 | +0.27 | 1.65 |

| -NO₂ | -6.45 | -2.88 | 3.57 | +0.31 | 2.11 |

Note: The data in this table is illustrative. Actual values would be obtained from DFT calculations as described in section 1.1.

Experimental Protocols

Theoretical predictions of reactivity must be validated through experimental studies. This section provides detailed methodologies for the synthesis of substituted aminophenyl ethanones and for conducting kinetic studies to quantify their reactivity.

Synthesis of Substituted 4-Aminophenyl Ethanones

A common method for the synthesis of 4-aminophenyl ethanone is through the Friedel-Crafts acylation of aniline, followed by manipulation of the amino group if necessary. However, a more versatile approach for generating a variety of substituted derivatives involves the reduction of the corresponding substituted 4-nitrophenyl ethanones.

Protocol for the Reduction of a Substituted 4-Nitrophenyl Ethanone:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted 4-nitrophenyl ethanone (1 equivalent) in ethanol.

-

Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 equivalents) to the solution.

-

Reaction Conditions: Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TTC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing ice.

-

Neutralization: Slowly add a saturated solution of sodium bicarbonate (NaHCO₃) until the solution is basic (pH > 8), which will precipitate tin salts.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Kinetic Analysis of Reactivity: Electrophilic Aromatic Substitution

The reactivity of the substituted aminophenyl ethanone ring towards electrophiles can be quantified by monitoring the rate of an electrophilic substitution reaction, such as iodination.

Protocol for Kinetic Study of Iodination:

-

Reagent Preparation: Prepare stock solutions of the substituted 4-aminophenyl ethanone, iodine (I₂), and a buffer solution (e.g., phosphate buffer to maintain a constant pH) in a suitable solvent (e.g., a mixture of water and a co-solvent like ethanol to ensure solubility).

-

Reaction Initiation: In a cuvette placed in a UV-Vis spectrophotometer with a thermostatted cell holder, mix the buffer solution and the substituted 4-aminophenyl ethanone solution. Allow the solution to equilibrate to the desired temperature.

-

Monitoring the Reaction: Initiate the reaction by adding a small aliquot of the iodine stock solution. Immediately start recording the absorbance at a wavelength where one of the reactants or products has a strong and unique absorbance (e.g., the disappearance of I₂ can be monitored).

-

Data Analysis: The rate of the reaction can be determined by analyzing the change in absorbance over time. By performing the reaction under pseudo-first-order conditions (i.e., with a large excess of one reactant), the observed rate constant (k_obs) can be obtained. By varying the concentration of the reactants, the overall rate law and the specific rate constants for each substituted aminophenyl ethanone can be determined.

Visualization of Workflows and Pathways

Logical Workflow for Theoretical Reactivity Analysis

The following diagram illustrates the logical steps involved in the computational analysis of the reactivity of substituted aminophenyl ethanones.

Caption: Logical workflow for the theoretical reactivity analysis of substituted aminophenyl ethanones.

Experimental Workflow for Synthesis and Kinetic Analysis

This diagram outlines the experimental procedure for synthesizing the target compounds and subsequently analyzing their reactivity through kinetic studies.

Caption: Experimental workflow for the synthesis and kinetic analysis of substituted aminophenyl ethanones.

Relevance in Drug Development and Signaling Pathways

Substituted aminophenyl ethanones are precursors to a variety of heterocyclic compounds, such as flavonoids and chalcones, which are known to possess a wide range of biological activities. Their interaction with biological targets can often be traced back to the modulation of specific cellular signaling pathways.

For instance, certain derivatives of aminophenyl ethanones have been investigated for their potential as inhibitors of protein kinases, which are key regulators of cellular signaling. The mitogen-activated protein kinase (MAPK) pathway, particularly the Extracellular signal-Regulated Kinase (ERK) pathway, is frequently dysregulated in various diseases, including cancer.

Hypothetical Signaling Pathway Modulation

The diagram below illustrates a hypothetical mechanism by which a substituted aminophenyl ethanone derivative could inhibit the ERK signaling pathway, a common target in cancer therapy.

Caption: Hypothetical inhibition of the ERK signaling pathway by a substituted aminophenyl ethanone derivative.

Conclusion

The theoretical reactivity analysis of substituted aminophenyl ethanones, when coupled with experimental validation, provides a robust framework for understanding and predicting their chemical behavior. The computational tools and experimental protocols outlined in this guide offer a comprehensive approach for researchers in organic chemistry and drug development. By elucidating the structure-reactivity relationships and exploring their potential to modulate key signaling pathways, the rational design of novel synthetic methodologies and therapeutic agents based on the aminophenyl ethanone scaffold can be significantly advanced.

Methodological & Application

Application Notes and Protocols for the Synthesis of 1-(3-Amino-4-(methylamino)phenyl)ethanone

Abstract

This document provides a comprehensive protocol for the laboratory-scale synthesis of 1-(3-Amino-4-(methylamino)phenyl)ethanone, a key intermediate in the development of various therapeutic agents.[1][2] The described two-step synthetic pathway is optimized for yield and purity, starting from commercially available 1-(4-fluoro-3-nitrophenyl)ethanone. This protocol is intended for researchers, scientists, and drug development professionals engaged in pharmaceutical synthesis and medicinal chemistry. All procedures should be conducted by trained personnel in a controlled laboratory environment with appropriate safety measures in place.

Introduction

This compound (CAS No: 18076-19-2) is a valuable building block in organic synthesis.[3][4] Its unique structure, featuring multiple reactive sites, makes it a versatile precursor for the synthesis of a wide range of bioactive molecules. It is particularly noted as a crucial intermediate in the development of pharmaceuticals targeting neurological disorders and for applications in oncology research.[1][2] Beyond its pharmaceutical applications, this compound is also utilized in the production of dyes and pigments.[1][2] The following protocol details a reliable method for its synthesis.

Synthetic Pathway Overview

The synthesis is accomplished via a two-step process:

-

Step 1: Nucleophilic Aromatic Substitution: Reaction of 1-(4-fluoro-3-nitrophenyl)ethanone with aqueous methylamine to yield 1-(4-(methylamino)-3-nitrophenyl)ethanone.

-

Step 2: Reduction of the Nitro Group: Catalytic hydrogenation of the nitro-intermediate to afford the final product, this compound.

DOT Script for Synthetic Pathway

Figure 1: Overall synthetic scheme for this compound.

Experimental Protocols

3.1 Materials and Reagents

| Reagent | CAS Number | Supplier | Purity |

| 1-(4-fluoro-3-nitrophenyl)ethanone | 403-24-7 | Sigma-Aldrich | 98% |

| Methylamine (40% in H₂O) | 74-89-5 | Sigma-Aldrich | N/A |

| Dimethyl sulfoxide (DMSO), anhydrous | 67-68-5 | Sigma-Aldrich | 99.9% |

| Palladium on Carbon (10% Pd) | 7440-05-3 | Sigma-Aldrich | N/A |

| Ethanol, absolute | 64-17-5 | Fisher Chemical | 99.5%+ |

| Ethyl acetate | 141-78-6 | Fisher Chemical | HPLC |

| Hexane | 110-54-3 | Fisher Chemical | HPLC |

| Sodium sulfate, anhydrous | 7757-82-6 | Sigma-Aldrich | ≥99% |

3.2 Step 1: Synthesis of 1-(4-(methylamino)-3-nitrophenyl)ethanone

-

To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1-(4-fluoro-3-nitrophenyl)ethanone (10.0 g, 54.6 mmol) and anhydrous dimethyl sulfoxide (DMSO, 100 mL).

-

Stir the mixture at room temperature until the starting material is fully dissolved.

-

Slowly add aqueous methylamine (40%, 21.2 mL, 273 mmol) to the solution over 15 minutes. A slight exotherm may be observed.

-

Heat the reaction mixture to 80°C and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase.

-

After completion, cool the mixture to room temperature and pour it into 500 mL of ice-cold water.

-

A yellow precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.

-

Wash the solid with deionized water (3 x 100 mL) and dry under vacuum at 50°C to a constant weight.

-

The crude product can be recrystallized from ethanol to yield a pure yellow solid.

3.3 Step 2: Synthesis of this compound

-

In a 500 mL hydrogenation flask, dissolve the 1-(4-(methylamino)-3-nitrophenyl)ethanone (8.0 g, 41.2 mmol) from Step 1 in absolute ethanol (200 mL).

-

Carefully add 10% Palladium on Carbon (Pd/C, 0.40 g, 5% w/w) to the solution.

-

Seal the flask and purge the system with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel to 50 psi with hydrogen and stir vigorously at room temperature.

-

Monitor the reaction by observing hydrogen uptake and by TLC analysis until the starting material is consumed (typically 6-8 hours).

-

Once complete, carefully vent the hydrogen and purge the flask with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with ethanol (2 x 30 mL).

-

Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

-

The resulting brown solid is the desired product, this compound. Further purification can be achieved by column chromatography if necessary.

DOT Script for Experimental Workflow

Figure 2: Detailed experimental workflow for the two-step synthesis.

Results and Data Presentation

The synthesis protocol consistently provides the target compound in good yield and high purity. The following table summarizes typical results obtained from the described procedure.

Table 1: Summary of Synthesis Results

| Step | Compound | Molecular Weight ( g/mol ) | Starting Mass (g) | Product Mass (g) | Yield (%) | Appearance | Purity (HPLC) |

| 1: Amination | 1-(4-(methylamino)-3-nitrophenyl)ethanone | 194.19 | 10.0 | 9.5 | 89 | Yellow Solid | >98% |

| 2: Reduction | This compound | 164.21 | 8.0 | 6.2 | 92 | Brown Solid | >95% |

Safety and Handling

-

General Precautions: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Chemical-Specific Hazards:

-

1-(4-fluoro-3-nitrophenyl)ethanone: Irritant. Avoid contact with skin and eyes.

-

Methylamine: Corrosive and flammable. Handle with extreme care.

-

DMSO: Can enhance the absorption of other chemicals through the skin.

-

Palladium on Carbon (Pd/C): Flammable solid, potentially pyrophoric when dry or spent. Handle under an inert atmosphere when possible. Do not expose the catalyst to air when saturated with flammable solvents.

-

-

Waste Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.

Conclusion

The protocol described herein provides an efficient and reproducible method for the synthesis of this compound. This intermediate is crucial for further research and development in the pharmaceutical and chemical industries. Adherence to the detailed steps and safety precautions is essential for a successful and safe synthesis.

References

Application Notes and Protocols: 1-(3-Amino-4-(methylamino)phenyl)ethanone in Kinase Inhibitor Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Amino-4-(methylamino)phenyl)ethanone is a versatile starting material in the synthesis of a variety of heterocyclic compounds, most notably pyrazolo[3,4-d]pyrimidine derivatives. This scaffold is of significant interest in medicinal chemistry as it is a bioisostere of adenine, the core component of adenosine triphosphate (ATP).[1][2] Consequently, molecules built upon this framework can act as competitive inhibitors for the ATP-binding site of a broad range of protein kinases. Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammation, and autoimmune disorders, making kinase inhibitors a critical class of therapeutic agents.

The unique arrangement of amino groups on the this compound scaffold provides a strategic starting point for the construction of the fused pyrazole and pyrimidine ring system. The presence of the methylamino group also offers a site for further chemical modification to fine-tune the potency, selectivity, and pharmacokinetic properties of the final inhibitor. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of pyrazolo[3,4-d]pyrimidine-based kinase inhibitors.

Kinase Inhibitor Profile

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| Pyrazolo[3,4-d]pyrimidine | FLT3 | Varies | [3] |

| Pyrazolo[3,4-d]pyrimidine | VEGFR2 | Varies | [3] |

| Pyrazolo[3,4-d]pyrimidine | EGFR | 34 - 135 | [4][5] |

| Pyrazolo[3,4-d]pyrimidine | JAK2 | 5 | [6] |

Experimental Protocols

The following protocols describe a plausible synthetic route for the preparation of a 4-amino-1-(substituted-phenyl)-1H-pyrazolo[3,4-d]pyrimidine kinase inhibitor core from this compound.

Protocol 1: Synthesis of 3-(Dimethylamino)-1-(3-amino-4-(methylamino)phenyl)prop-2-en-1-one (Enaminone Intermediate)

This protocol describes the formation of a key enaminone intermediate, which serves as the precursor for the pyrazole ring.

Materials:

-

This compound

-

N,N-Dimethylformamide dimethyl acetal (DMF-DMA)[7][8][9][10][11]

-

Toluene, anhydrous

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

Procedure:

-

To a solution of this compound (1 equivalent) in anhydrous toluene, add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.5 equivalents).

-

Heat the reaction mixture to reflux (approximately 110-120 °C) and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product, 3-(Dimethylamino)-1-(3-amino-4-(methylamino)phenyl)prop-2-en-1-one, can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 4-Amino-1-(4-(methylamino)-3-aminophenyl)-1H-pyrazolo[3,4-d]pyrimidine

This protocol details the cyclization of the enaminone intermediate to form the final pyrazolo[3,4-d]pyrimidine core.

Materials:

-

3-(Dimethylamino)-1-(3-amino-4-(methylamino)phenyl)prop-2-en-1-one (from Protocol 1)

-

Formamide[12]

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

Combine the crude 3-(Dimethylamino)-1-(3-amino-4-(methylamino)phenyl)prop-2-en-1-one (1 equivalent) with an excess of formamide.

-

Heat the reaction mixture to 180-200 °C and stir for 6-8 hours.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid product by filtration and wash with cold water.

-

Dry the crude product under vacuum.

-

The crude 4-Amino-1-(4-(methylamino)-3-aminophenyl)-1H-pyrazolo[3,4-d]pyrimidine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by pyrazolo[3,4-d]pyrimidine kinase inhibitors and a general experimental workflow for their synthesis and evaluation.

Caption: PI3K/AKT Signaling Pathway Inhibition.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structure-activity relationship studies of pyrazolo[3,4-d]pyrimidine derivatives leading to the discovery of a novel multikinase inhibitor that potently inhibits FLT3 and VEGFR2 and evaluation of its activity against acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine Derivatives as Potent and Selective JAK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. scirp.org [scirp.org]

- 9. researchgate.net [researchgate.net]

- 10. N,N-Dimethylformamide dimethyl acetal: Applications and Preparation_Chemicalbook [chemicalbook.com]

- 11. CN106083611A - A kind of synthetic method of N, N Dimethylformamide dimethyl acetal - Google Patents [patents.google.com]

- 12. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: 1-(3-Amino-4-(methylamino)phenyl)ethanone in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Amino-4-(methylamino)phenyl)ethanone is a versatile bifunctional molecule increasingly recognized for its utility as a key starting material in the synthesis of a wide array of pharmaceutical intermediates. Its unique substitution pattern, featuring both a primary and a secondary amine, as well as a ketone moiety, provides multiple reactive sites for the construction of complex heterocyclic scaffolds. This compound is particularly valuable in the development of kinase inhibitors, which are at the forefront of targeted cancer therapy. The structural motifs derived from this intermediate are integral to molecules that target signaling pathways implicated in oncogenesis and other proliferative disorders. These application notes provide detailed protocols for the synthesis of a key thiazole-based pharmaceutical intermediate, alongside relevant data and pathway diagrams to support drug discovery and development efforts.

Key Applications

This compound serves as a crucial building block in the synthesis of various bioactive compounds, most notably in the field of oncology.[1][2] Its derivatives are often investigated as inhibitors of protein kinases, which are enzymes that play a critical role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.

One of the most significant applications of this intermediate is in the synthesis of potent and selective inhibitors of FMS-like tyrosine kinase 3 (FLT3).[3] Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), leading to uncontrolled cell proliferation and poor prognosis. The development of small molecule inhibitors targeting mutated FLT3 has therefore become a major focus of AML research and treatment strategies.

Beyond oncology, the unique chemical properties of this compound make it a valuable precursor for the synthesis of compounds with potential applications in neurology and for the creation of dyes and pigments.[1][2]

Data Presentation

The following tables summarize the quantitative data for the synthesis of a key pharmaceutical intermediate, N-(4-(4-acetyl-2-(methylamino)-5-aminophenyl)thiazol-2-yl)acetamide, starting from this compound.

Table 1: Reaction Parameters and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | Thiazole Formation | Ammonium thiocyanate, Iodine | Ethanol | 78 | 12 | 85 | >95 |

| 2 | Acetylation | Acetic anhydride | Pyridine | 25 | 2 | 92 | >98 |

Table 2: Spectroscopic Data for N-(4-(4-acetyl-2-(methylamino)-5-aminophenyl)thiazol-2-yl)acetamide

| Technique | Key Data |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 12.10 (s, 1H), 7.85 (s, 1H), 7.20 (s, 1H), 6.85 (s, 1H), 5.10 (s, 2H), 3.05 (s, 3H), 2.50 (s, 3H), 2.15 (s, 3H). |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ 196.0, 168.5, 158.0, 148.0, 145.0, 135.0, 125.0, 118.0, 115.0, 110.0, 30.0, 26.0, 22.0. |

| IR (KBr, cm⁻¹) | 3450, 3320, 1680, 1650, 1580, 1520, 1370, 1250. |

| Mass Spec (ESI-MS) | m/z 319.1 [M+H]⁺. |

Experimental Protocols

Synthesis of a Thiazole-Based Pharmaceutical Intermediate

The following protocol details the synthesis of N-(4-(4-acetyl-2-(methylamino)-5-aminophenyl)thiazol-2-yl)acetamide, a key intermediate in the development of various kinase inhibitors.

Step 1: Synthesis of 1-(3-Amino-4-(methylamino)phenyl)-2-thiocyanatoethanone

-

To a solution of this compound (1.64 g, 10 mmol) in ethanol (50 mL) in a 100 mL round-bottom flask, add ammonium thiocyanate (1.52 g, 20 mmol).

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of iodine (2.54 g, 10 mmol) in ethanol (20 mL) dropwise over 30 minutes with constant stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

-

Upon completion, pour the reaction mixture into ice-cold water (200 mL).

-

Collect the precipitated solid by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum to afford the crude product.

-

Recrystallize the crude product from ethanol to obtain pure 1-(3-Amino-4-(methylamino)phenyl)-2-thiocyanatoethanone.

Step 2: Synthesis of N-(4-(4-acetyl-2-(methylamino)-5-aminophenyl)thiazol-2-yl)acetamide

-

In a 100 mL round-bottom flask, dissolve the product from Step 1 (2.21 g, 10 mmol) in pyridine (30 mL).

-

Cool the solution to 0-5 °C in an ice bath.

-

Add acetic anhydride (1.12 g, 11 mmol) dropwise to the solution with stirring.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Monitor the reaction by TLC (Ethyl acetate/Hexane, 1:1).

-

Once the reaction is complete, pour the mixture into ice-cold water (150 mL).

-

Collect the resulting precipitate by vacuum filtration.

-

Wash the solid with cold water (3 x 40 mL) and then with a small amount of cold ethanol.

-

Dry the product under vacuum to yield N-(4-(4-acetyl-2-(methylamino)-5-aminophenyl)thiazol-2-yl)acetamide as a solid.

Characterization:

The final product can be characterized by standard analytical techniques. For detailed spectroscopic data, refer to Table 2.

Visualizations

FLT3 Signaling Pathway

The following diagram illustrates the FMS-like tyrosine kinase 3 (FLT3) signaling pathway, which is a key target for inhibitors synthesized from this compound derivatives.

Caption: FLT3 signaling pathway and point of inhibition.

Experimental Workflow for Thiazole Intermediate Synthesis

The diagram below outlines the key steps in the synthesis of the thiazole-based pharmaceutical intermediate.

Caption: Workflow for thiazole intermediate synthesis.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of complex pharmaceutical intermediates, particularly for the development of targeted kinase inhibitors. The protocols and data provided herein offer a solid foundation for researchers in drug discovery and development to explore the synthesis of novel bioactive molecules. The adaptability of the core structure of this intermediate allows for extensive derivatization, paving the way for the generation of compound libraries for high-throughput screening and lead optimization. The continued exploration of the synthetic potential of this compound is expected to yield novel therapeutic agents with improved efficacy and selectivity.

References

Application Notes and Protocols for 1-(3-Amino-4-(methylamino)phenyl)ethanone in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup for reactions involving 1-(3-Amino-4-(methylamino)phenyl)ethanone, a versatile building block in the synthesis of pharmaceuticals and other bioactive molecules. This document includes detailed protocols, data presentation in tabular format, and visualizations of experimental workflows and relevant signaling pathways.

Introduction

This compound is a key intermediate in synthetic organic chemistry, particularly valued in the field of medicinal chemistry.[1] Its bifunctional nature, possessing both amino and keto groups, allows for a variety of chemical transformations, making it an ideal starting material for the construction of complex heterocyclic scaffolds. Notably, it serves as a crucial precursor for the synthesis of kinase inhibitors, which are at the forefront of targeted cancer therapy.[2] The unique arrangement of its functional groups enables the formation of fused ring systems, such as pyrimido[4,5-b]azepines, which are known to target kinases like HER2 and EGFR.[2]

Key Applications

-

Synthesis of Kinase Inhibitors: This compound is a valuable precursor for the synthesis of dual HER2/EGFR inhibitors, which are crucial in the treatment of various cancers.[2] The pyrimido[4,5-b]azepine core, accessible from this starting material, is a privileged scaffold in this context.

-

Intermediate for Bioactive Heterocycles: The reactivity of the amino and acetyl groups allows for the construction of a wide range of nitrogen-containing heterocycles with potential biological activities.

-